Acide benzimidazole-2-boronique

Vue d'ensemble

Description

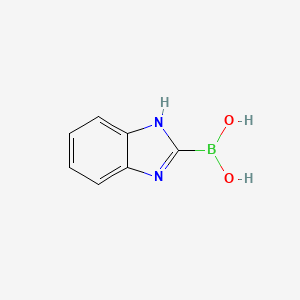

Benzimidazole-2-boronic acid is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has been used in the development of a fluorescence sensor targeting boronic acids for versatile application in Boron Neutron Capture Therapy .

Synthesis Analysis

The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

The molecular structure of Benzimidazole-2-boronic acid involves a benzene ring fused to an imidazole ring . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Chemical Reactions Analysis

Benzimidazole-2-boronic acid can react with 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) to emit strong fluorescence . This reaction is rapid and occurs regardless of forming a complex with boronic acid .Physical and Chemical Properties Analysis

The molecular formula of Benzimidazole-2-boronic acid is C7H7BN2O2 and it has a formula weight of 161.95 .Applications De Recherche Scientifique

Thérapie par capture de neutrons au bore (BNCT)

L'acide benzimidazole-2-boronique a été utilisé dans le développement d'un capteur de fluorescence pour la thérapie par capture de neutrons au bore (BNCT) . La BNCT est une approche prometteuse pour le traitement des cancers. La quantité et la localisation des atomes de bore-10 dans les tissus tumoraux déterminent directement l'effet thérapeutique. Un nouveau capteur de fluorescence, BITQ, a été conçu et synthétisé pour cibler les acides boroniques . Ce capteur a permis de visualiser la distribution du BPA au sein d'une cellule vivante et de quantifier la concentration du BPA dans le sang de souris .

Inhibiteurs de l'EGFR et de l'erbB2

Les dérivés du benzimidazole ont été recommandés comme inhibiteurs potentiels de l'EGFR et de l'erbB2 . Ce sont des protéines qui jouent un rôle clé dans la croissance et la division cellulaire, et leur surexpression est souvent associée à certains types de cancer .

Ligands de liaison à l'ADN/ARN

Les dérivés du benzimidazole peuvent agir comme des ligands de liaison à l'ADN/ARN . Ces composés peuvent interagir avec le matériel génétique des cellules, ce qui peut être utile dans diverses applications biologiques et thérapeutiques .

Agents antitumoraux

Les dérivés du benzimidazole ont été étudiés comme agents antitumoraux potentiels . Ils peuvent interférer avec la croissance et la prolifération des cellules tumorales, ce qui en fait un domaine de recherche prometteur en thérapie anticancéreuse .

Agents antimicrobiens

Les dérivés du benzimidazole ont montré un potentiel en tant qu'agents antimicrobiens . Ils peuvent inhiber la croissance de divers types de micro-organismes, y compris les bactéries et les champignons .

Inhibiteurs de corrosion

Le benzimidazole et ses dérivés ont été mentionnés dans la littérature comme inhibiteurs de corrosion pour les aciers, les métaux purs et les alliages . Ils peuvent former une couche protectrice à la surface de ces matériaux, les empêchant d'être dégradés par leur environnement .

Mécanisme D'action

Target of Action

Benzimidazole-2-boronic acid is a boron-containing compound that has been studied for its potential in various applications, including medicinal chemistry . The primary targets of Benzimidazole-2-boronic acid are often associated with boron neutron capture therapy (BNCT), a form of cancer treatment . In BNCT, the amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect .

Mode of Action

The mode of action of Benzimidazole-2-boronic acid involves its interaction with its targets, leading to various changes. For instance, in the context of BNCT, Benzimidazole-2-boronic acid can react with a fluorescence sensor, producing significant fluorescence in a highly quantitative and selective manner . This fluorescence can be used to visualize the distribution of the boronic acid within a living cell .

Biochemical Pathways

The biochemical pathways affected by Benzimidazole-2-boronic acid are primarily related to its role as a boron reagent in Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid in Benzimidazole-2-boronic acid is transferred from boron to palladium in a process known as transmetalation .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The molecular and cellular effects of Benzimidazole-2-boronic acid’s action are largely dependent on its application. For instance, in BNCT, the compound’s action results in the production of significant fluorescence, which can be used to visualize the distribution of the boronic acid within a living cell . This allows for the evaluation of various BNCT agents .

Action Environment

The action, efficacy, and stability of Benzimidazole-2-boronic acid can be influenced by various environmental factors. For example, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the success of the process . The reaction is known for its exceptionally mild and functional group tolerant conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Safety and Hazards

Orientations Futures

Benzimidazole-2-boronic acid has been used in the development of a fluorescence sensor for Boron Neutron Capture Therapy . This sensor, known as BITQ, exhibits significant quantitative and selective fluorescence after reacting with a representative 10B-labeled boronoagent, BPA . This development is a promising step towards the advancement of Boron Neutron Capture Therapy .

Analyse Biochimique

Biochemical Properties

Benzimidazole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of benzimidazole-2-boronic acid is with proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety of benzimidazole-2-boronic acid can form a covalent bond with the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell . This interaction is particularly significant in the context of cancer therapy, as proteasome inhibitors can induce apoptosis in cancer cells by disrupting their protein homeostasis .

Cellular Effects

Benzimidazole-2-boronic acid has been shown to exert various effects on different types of cells and cellular processes. In cancer cells, for instance, benzimidazole-2-boronic acid can induce cell cycle arrest and apoptosis by inhibiting proteasome activity . This inhibition leads to the accumulation of misfolded and damaged proteins, triggering the unfolded protein response and ultimately resulting in cell death . Additionally, benzimidazole-2-boronic acid has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors and other signaling molecules, leading to changes in the expression of genes involved in cell proliferation, survival, and metabolism .

Molecular Mechanism

The molecular mechanism of action of benzimidazole-2-boronic acid involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. The boronic acid group in benzimidazole-2-boronic acid can interact with the active sites of enzymes, such as proteasomes, by forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues . This interaction inhibits the enzymatic activity, leading to the accumulation of substrates and subsequent cellular effects. In addition to enzyme inhibition, benzimidazole-2-boronic acid can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzimidazole-2-boronic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that benzimidazole-2-boronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . The long-term effects of benzimidazole-2-boronic acid on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of proteasome activity and accumulation of proteins . These effects can result in chronic cellular stress and apoptosis, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of benzimidazole-2-boronic acid can vary with different dosages in animal models. At low doses, benzimidazole-2-boronic acid can effectively inhibit proteasome activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, benzimidazole-2-boronic acid can lead to adverse effects, such as toxicity and damage to normal tissues . Threshold effects have been observed, with a certain dosage required to achieve therapeutic efficacy while minimizing toxic side effects . These findings highlight the importance of optimizing the dosage of benzimidazole-2-boronic acid for therapeutic applications.

Metabolic Pathways

Benzimidazole-2-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of benzimidazole-2-boronic acid involves its interaction with proteasomes, leading to the inhibition of protein degradation and accumulation of substrates . Additionally, benzimidazole-2-boronic acid can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions can result in changes in the levels of key metabolites, such as amino acids, nucleotides, and lipids, affecting overall cellular function and homeostasis .

Transport and Distribution

The transport and distribution of benzimidazole-2-boronic acid within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, benzimidazole-2-boronic acid can interact with intracellular transporters and binding proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of benzimidazole-2-boronic acid within specific tissues and cells can influence its activity and therapeutic efficacy . For example, the selective accumulation of benzimidazole-2-boronic acid in cancer cells can enhance its anticancer effects while minimizing toxicity to normal tissues .

Subcellular Localization

The subcellular localization of benzimidazole-2-boronic acid plays a crucial role in its activity and function. Studies have shown that benzimidazole-2-boronic acid can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The targeting signals and post-translational modifications of benzimidazole-2-boronic acid can direct it to specific organelles, where it can exert its effects on cellular processes . For instance, the localization of benzimidazole-2-boronic acid to the endoplasmic reticulum can enhance its ability to induce the unfolded protein response and apoptosis in cancer cells .

Propriétés

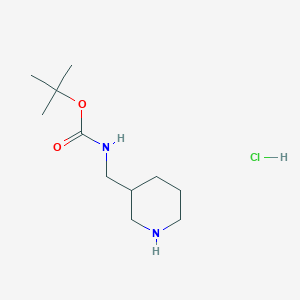

IUPAC Name |

1H-benzimidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMOQAOHOLTYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

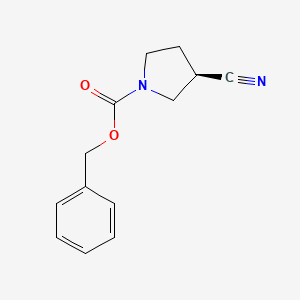

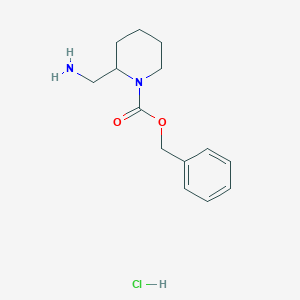

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)